molecular formula C32H58N8O9 B12518306 L-Isoleucyl-L-valyl-L-glutaminyl-L-glutaminyl-L-leucyl-L-valine CAS No. 663219-60-1

L-Isoleucyl-L-valyl-L-glutaminyl-L-glutaminyl-L-leucyl-L-valine

Cat. No.: B12518306
CAS No.: 663219-60-1
M. Wt: 698.9 g/mol
InChI Key: PKPYASPLLIUMMS-FZPUJETFSA-N
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Description

L-Isoleucyl-L-valyl-L-glutaminyl-L-glutaminyl-L-leucyl-L-valine is a peptide compound composed of six amino acids: isoleucine, valine, glutamine, glutamine, leucine, and valine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-valyl-L-glutaminyl-L-glutaminyl-L-leucyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-valyl-L-glutaminyl-L-glutaminyl-L-leucyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like methionine or cysteine if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Scientific Research Applications

L-Isoleucyl-L-valyl-L-glutaminyl-L-glutaminyl-L-leucyl-L-valine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-valyl-L-glutaminyl-L-glutaminyl-L-leucyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific biological context and the peptide’s structure.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-isoleucyl-L-valyl-L-glutaminyl-L-glutaminyl-L-leucyl: Another peptide with a similar sequence but different arrangement of amino acids.

    L-Glutaminyl-L-glutaminyl-L-leucyl-L-valyl-L-isoleucyl-L-valine: A peptide with the same amino acids but in a different order.

Uniqueness

L-Isoleucyl-L-valyl-L-glutaminyl-L-glutaminyl-L-leucyl-L-valine is unique due to its specific sequence and the resulting three-dimensional structure, which determines its biological activity and interactions. The arrangement of amino acids influences its stability, solubility, and binding affinity to molecular targets.

Properties

CAS No.

663219-60-1

Molecular Formula

C32H58N8O9

Molecular Weight

698.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C32H58N8O9/c1-9-18(8)24(35)30(46)39-25(16(4)5)31(47)37-20(11-13-23(34)42)27(43)36-19(10-12-22(33)41)28(44)38-21(14-15(2)3)29(45)40-26(17(6)7)32(48)49/h15-21,24-26H,9-14,35H2,1-8H3,(H2,33,41)(H2,34,42)(H,36,43)(H,37,47)(H,38,44)(H,39,46)(H,40,45)(H,48,49)/t18-,19-,20-,21-,24-,25-,26-/m0/s1

InChI Key

PKPYASPLLIUMMS-FZPUJETFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)N

Origin of Product

United States

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